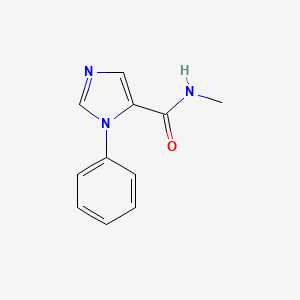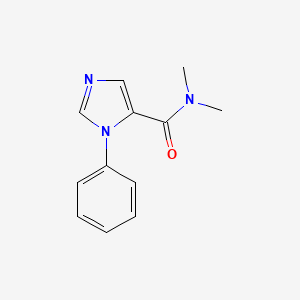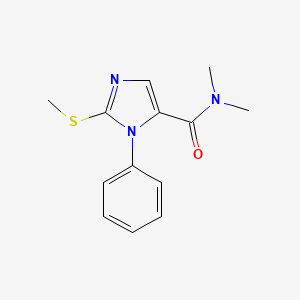
N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide, also known as DPT (dimethylthio-phenyl-imidazol-carboxamide), is a chemical compound that has been studied for its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide exerts its therapeutic effects through various mechanisms of action. In cancer cells, N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In cardiovascular disease, N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In neurodegenerative disorders, N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide reduces neuronal damage and inflammation by inhibiting the JNK pathway and activating the PI3K/Akt pathway.
Biochemical and Physiological Effects:
N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide has also been shown to have a protective effect on the heart by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide in lab experiments is its potential therapeutic applications in various fields of medicine. However, one limitation is the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide. One area of research is the development of N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide-based drugs for cancer therapy. Another area of research is the investigation of N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide's potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide.
Métodos De Síntesis
The synthesis of N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide involves the reaction of 2-methylsulfanyl-3-phenylimidazole-4-carboxylic acid with dimethylthiocarbamoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide.
Aplicaciones Científicas De Investigación
N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, cardiovascular disease, and neurodegenerative disorders. In cancer research, N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In cardiovascular disease, N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide has been shown to have a protective effect on the heart by reducing oxidative stress and inflammation. In neurodegenerative disorders, N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide has been found to have a neuroprotective effect by reducing neuronal damage and inflammation.
Propiedades
IUPAC Name |
N,N-dimethyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-15(2)12(17)11-9-14-13(18-3)16(11)10-7-5-4-6-8-10/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXBQAZHNCJGGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(N1C2=CC=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

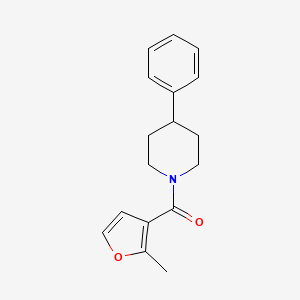
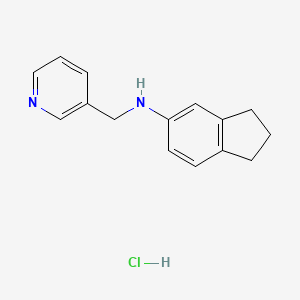
![4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7509678.png)
![Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate](/img/structure/B7509679.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7509685.png)
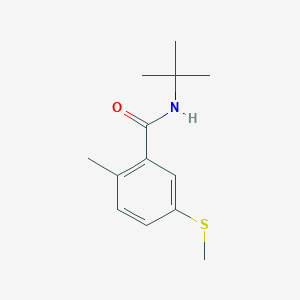
![N,2-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)propanamide](/img/structure/B7509694.png)
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7509714.png)
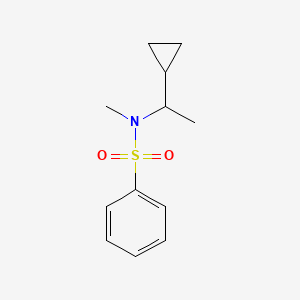
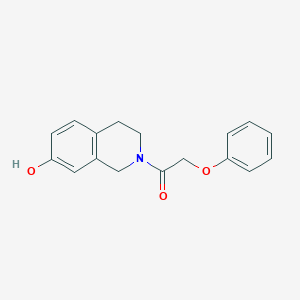
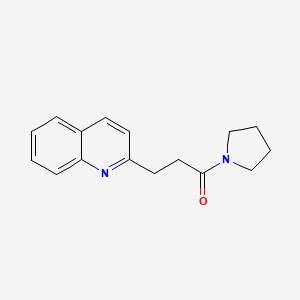
![2-Methyl-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7509734.png)
